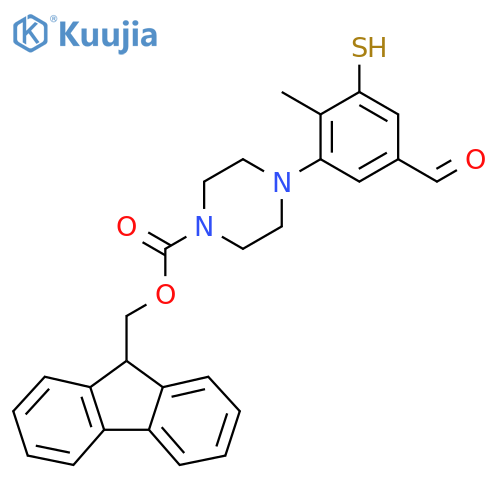

Cas no 2418718-04-2 ((9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2418718-04-2

- (9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate

- EN300-26629204

-

- インチ: 1S/C27H26N2O3S/c1-18-25(14-19(16-30)15-26(18)33)28-10-12-29(13-11-28)27(31)32-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,14-16,24,33H,10-13,17H2,1H3

- InChIKey: IDYPIFKNNUFJCB-UHFFFAOYSA-N

- SMILES: SC1=CC(C=O)=CC(=C1C)N1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1

計算された属性

- 精确分子量: 458.16641387g/mol

- 同位素质量: 458.16641387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 33

- 回転可能化学結合数: 5

- 複雑さ: 675

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.8

- トポロジー分子極性表面積: 50.8Ų

(9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26629204-1g |

(9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate |

2418718-04-2 | 1g |

$0.0 | 2023-09-12 | ||

| Enamine | EN300-26629204-1.0g |

(9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate |

2418718-04-2 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

(9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

7. Back matter

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

(9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylateに関する追加情報

Recent Advances in the Application of (9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate (CAS: 2418718-04-2) in Chemical Biology and Pharmaceutical Research

The compound (9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate (CAS: 2418718-04-2) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a formyl moiety, and a sulfanyl group, has garnered significant attention for its potential applications in drug discovery and bioconjugation strategies. Recent studies have explored its utility as a versatile building block for the synthesis of targeted therapeutics and as a tool compound for probing biological systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in the development of novel kinase inhibitors. Researchers utilized the reactive formyl group for Schiff base formation with primary amines, enabling the construction of targeted libraries for high-throughput screening. The sulfanyl group was further exploited for thiol-mediated conjugation to cysteine residues in target proteins, facilitating the development of covalent inhibitors with enhanced selectivity profiles. The Fmoc group served a dual purpose, both as a protecting group during synthesis and as a solubility-enhancing moiety in biological assays.

In the field of chemical biology, this compound has shown particular promise in protein labeling applications. A recent Nature Chemical Biology publication (2024) detailed its use in site-specific protein modification, where the formyl group enabled oxime ligation with aminooxy-functionalized proteins while the sulfanyl group allowed for subsequent disulfide exchange reactions. This dual functionality permits sequential labeling strategies that are particularly valuable for studying protein-protein interactions and cellular localization.

The pharmaceutical potential of 2418718-04-2 was further highlighted in a series of patents filed in 2023-2024, where it served as a core structure for developing novel anti-inflammatory agents. The methyl group at the 2-position of the phenyl ring was found to significantly influence the compound's metabolic stability, while the piperazine moiety contributed to improved pharmacokinetic properties. These structural insights have informed the design of several drug candidates currently in preclinical development.

Recent synthetic methodology developments have also expanded the utility of this compound. A 2024 Advanced Synthesis & Catalysis paper reported a novel asymmetric synthesis route that significantly improves the enantiomeric purity of derivatives, addressing previous challenges in stereochemical control. This advancement has opened new possibilities for developing chiral drug candidates based on this scaffold.

As research continues, the unique combination of reactive groups in (9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate positions it as a multifunctional tool in medicinal chemistry. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) development, where its dual functionality may enable simultaneous target binding and E3 ligase recruitment. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important focus of chemical biology and pharmaceutical research in the coming years.

2418718-04-2 ((9H-fluoren-9-yl)methyl 4-(5-formyl-2-methyl-3-sulfanylphenyl)piperazine-1-carboxylate) Related Products

- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)

- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)

- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)

- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)